molecular formula C17H15ClN2O3S B2574543 5-Chloro-2-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoic acid CAS No. 536987-28-7

5-Chloro-2-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoic acid

Cat. No.: B2574543
CAS No.: 536987-28-7
M. Wt: 362.83
InChI Key: JPVOEMZKWLDLDA-UHFFFAOYSA-N
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Description

5-Chloro-2-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoic acid is a complex organic compound characterized by its unique structural components, including a chloro-substituted benzoic acid moiety and a carbamothioyl group linked to a dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration and Reduction: Starting from 5-chlorobenzoic acid, nitration is performed to introduce a nitro group, followed by reduction to form the corresponding amine.

    Acylation: The amine is then acylated with 3,4-dimethylbenzoyl chloride to form an amide.

    Thionation: The amide is treated with a thionating agent such as Lawesson’s reagent to introduce the thiocarbonyl group, forming the carbamothioyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and large-scale thionation processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiocarbonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group (if present in intermediates) to an amine is a crucial step in its synthesis.

    Substitution: The chloro group on the benzoic acid moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

    Reducing Agents: Palladium on carbon (Pd/C) with hydrogen gas for reduction.

    Nucleophiles: Sodium methoxide or other strong bases for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of nitro intermediates.

    Substituted Benzoic Acids: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In organic synthesis, 5-Chloro-2-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

The compound has potential applications in the development of pharmaceuticals due to its structural similarity to bioactive molecules. It can be used in the design of enzyme inhibitors or receptor modulators.

Medicine

Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In materials science, this compound can be used in the synthesis of polymers or as a precursor for the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which 5-Chloro-2-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoic acid exerts its effects involves interaction with molecular targets such as enzymes or receptors. The carbamothioyl group can form covalent bonds with active site residues, inhibiting enzyme activity. The chloro and dimethylphenyl groups contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-aminobenzoic acid: Similar structure but lacks the carbamothioyl and dimethylphenyl groups.

    3,4-Dimethylbenzoyl chloride: Used as a reagent in the synthesis of the target compound.

    Thioamides: Compounds with similar thiocarbonyl groups.

Uniqueness

5-Chloro-2-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and carbamothioyl groups allows for diverse applications in various fields.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

5-chloro-2-[(3,4-dimethylbenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-9-3-4-11(7-10(9)2)15(21)20-17(24)19-14-6-5-12(18)8-13(14)16(22)23/h3-8H,1-2H3,(H,22,23)(H2,19,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVOEMZKWLDLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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